molecular formula C17H18N2O3S B2670990 N-(1-ethyl-2-oxoindolin-5-yl)-4-methylbenzenesulfonamide CAS No. 921861-33-8

N-(1-ethyl-2-oxoindolin-5-yl)-4-methylbenzenesulfonamide

Cat. No. B2670990
CAS RN: 921861-33-8
M. Wt: 330.4
InChI Key: YLFSTVKXVBPHPZ-UHFFFAOYSA-N
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Description

N-(1-ethyl-2-oxoindolin-5-yl)-4-methylbenzenesulfonamide (EOMBS) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. EOMBS is a sulfonamide derivative that has been synthesized using different methods, and its mechanism of action has been studied extensively to understand its biochemical and physiological effects.

Scientific Research Applications

Antiviral Properties

N-(1-ethyl-2-oxoindolin-5-yl)-4-methylbenzenesulfonamide derivatives have been investigated for their potential antiviral properties. Cheng De-ju (2015) studied derivatives that act as CCR5 antagonists with potential applications in preventing HIV-1 infection (Cheng De-ju, 2015). Brzozowski and Sa̧czewski (2007) synthesized derivatives that exhibited promising anti-HIV-1 activity, particularly highlighting the N-[3-amino-3,4-dihydro-6-(tert-butyl)-4-oxothieno[2,3-e]pyrimidin-2-yl]-4-chloro-2-mercapto-5-methylbenzenesulfonamide compound (Z. Brzozowski & F. Sa̧czewski, 2007).

Antimicrobial and Anticancer Potential

Mahesh K. Kumar et al. (2014) explored a series of derivatives for their in vitro antimicrobial and anticancer activities, suggesting potential in drug development (Mahesh K. Kumar et al., 2014). M. Abbasi et al. (2017) also investigated the antibacterial and lipoxygenase inhibition properties of certain sulfonamide derivatives, indicating their potential as therapeutic agents for inflammatory ailments (M. Abbasi et al., 2017).

Structural Characterization and Tautomerism Studies

The structural characterization of derivatives has been a subject of study, focusing on aspects like tautomerism. Xiaozhou Li et al. (2014) distinguished imine and amine tautomers in the crystal structure of a related compound using theoretical calculations and solid-state NMR spectroscopy (Xiaozhou Li et al., 2014).

Enzyme Inhibition and Molecular Docking Studies

Some studies have explored the enzyme inhibition potential of these derivatives. M. Arshad et al. (2017) synthesized isatin derivatives and assessed their inhibition against the Bacillus pasteurii urease enzyme (M. Arshad et al., 2017). Moreover, molecular docking studies, as conducted by Nikil Purushotham and B. Poojary (2018), have provided insights into the inhibitory action against Mycobacterium tuberculosis (Nikil Purushotham & B. Poojary, 2018).

properties

IUPAC Name

N-(1-ethyl-2-oxo-3H-indol-5-yl)-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S/c1-3-19-16-9-6-14(10-13(16)11-17(19)20)18-23(21,22)15-7-4-12(2)5-8-15/h4-10,18H,3,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLFSTVKXVBPHPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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